![molecular formula C12H12FN3O4S B6552778 ethyl 5-[(2-fluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1239508-76-9](/img/structure/B6552778.png)
ethyl 5-[(2-fluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-[(2-fluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a small-molecule compound . It is also known as TAK-242 . It has been found to exhibit potent suppressive activity for the production of not only nitric oxide (NO) but also inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) .
Synthesis Analysis
The synthesis of this compound involves the coupling of sulfonyl chlorides and anilines with concomitant double bond migration in the presence of triethylamine . Phenyl ring substitution and modification of the ester and cyclohexene moieties were carried out .Chemical Reactions Analysis
This compound exhibits potent suppressive activity for the production of not only nitric oxide (NO) but also inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) induced by lipopolysaccharide (LPS)-stimulated mouse macrophages .Scientific Research Applications
Suzuki–Miyaura Coupling
The compound can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacological Applications
The compound has been found to be suitable for couplings with a range of aryl/heteroaryl bromides and chlorides . This suggests that it could have potential applications in the development of new pharmaceuticals.
Biological Potential of Indole Derivatives
Indole derivatives, such as this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This wide range of activities suggests that the compound could have numerous applications in biological and medical research.
Anti-hepatic Activities
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates derivatives, which are similar to the compound , have been investigated for anti-hepatic activities . This suggests that the compound could potentially be used in research related to liver diseases.
5. Inhibitors of NO and Inflammatory Cytokines The compound has been found to exhibit potent suppressive activity for the production of not only Nitric Oxide (NO) but also inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) . This suggests that it could be used in the development of new anti-inflammatory drugs.
Antiviral Agents
Indole derivatives have been reported as antiviral agents . Given the structural similarity, the compound could potentially be used in the development of new antiviral drugs.
Mechanism of Action
Target of Action
The primary target of this compound is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known that the compound interacts with its target, carbonic anhydrase 2, and may inhibit its activity . This interaction and the resulting changes could potentially alter the balance of bicarbonate and protons in the cell, affecting various cellular processes.
Pharmacokinetics
The compound’s interaction with carbonic anhydrase 2 suggests it is able to reach its target within the cell
Safety and Hazards
properties
IUPAC Name |
ethyl 5-[(2-fluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O4S/c1-2-20-12(17)8-7-14-15-11(8)21(18,19)16-10-6-4-3-5-9(10)13/h3-7,16H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUVXPLGZUJTQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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